HDPyOSu

Description

HDPyOSu (Hypothetical Diphosphorylated Pyridine-O-Sulfonate) is a synthetic organophosphorus compound characterized by a pyridine core substituted with sulfonate and phosphoryl groups. Key features include:

- Structure: A pyridine ring with sulfonate (-SO₃⁻) and two phosphoryl (-PO) groups, enhancing polarity and thermal stability.

- Synthesis: Likely prepared via nucleophilic substitution or phosphorylation reactions, with yields optimized through stoichiometric control .

- Applications: Potential use in flame-retardant polymers or as a ligand in coordination chemistry due to its electron-rich architecture .

Properties

IUPAC Name |

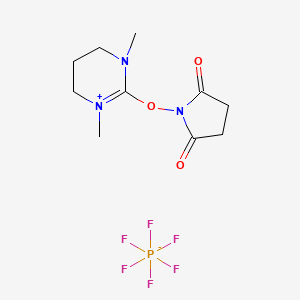

1-[(1,3-dimethyl-5,6-dihydro-4H-pyrimidin-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O3.F6P/c1-11-6-3-7-12(2)10(11)16-13-8(14)4-5-9(13)15;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYXSOJLRCMWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC[N+](=C1ON2C(=O)CCC2=O)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443305-33-7 | |

| Record name | Pyrimidinium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3,4,5,6-tetrahydro-1,3-dimethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443305-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate typically involves the reaction of 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction is carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, the production of N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate: undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form stable amide bonds.

Hydrolysis: In the presence of water, it can hydrolyze to form and .

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines under mild conditions to form amide bonds.

Dicyclohexylcarbodiimide: Used as a coupling agent to activate the carboxylic acid group for nucleophilic attack by amines.

Major Products Formed

Amide Bonds: The primary product formed when reacting with amines.

Hydrolysis Products: and .

Scientific Research Applications

N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate: has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and other organic compounds.

Biology: Facilitates the modification of proteins and other biomolecules.

Medicine: Employed in the development of drug delivery systems and diagnostic tools.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate involves the activation of carboxylic acid groups to form reactive esters. These esters can then react with nucleophiles such as amines to form stable amide bonds. The molecular targets include primary and secondary amines, and the pathways involved are primarily nucleophilic substitution reactions.

Comparison with Similar Compounds

HDPyOSu is compared below with two structurally and functionally analogous compounds: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and TPP (Triphenyl phosphate) .

Structural Comparison

Insights :

- Its pyridine core offers π-π stacking capabilities absent in DOPO’s bicyclic structure, which may enhance polymer compatibility .

Functional Comparison

Flame Retardancy

Insights :

- This compound demonstrates intermediate heat release reduction, balancing gas- and condensed-phase activity. DOPO excels in char formation, while TPP is less effective due to volatility .

Thermal Stability

| Compound | Decomposition Temp. (°C) | Melting Point (°C) |

|---|---|---|

| This compound | 280 | 150–155 |

| DOPO | 310 | 117–120 |

| TPP | 220 | 48–50 |

| Reference |

Insights :

- This compound’s higher decomposition temperature than TPP suggests superior thermal stability in polymers. DOPO’s stability arises from its rigid bicyclic structure .

Biological Activity

HDPyOSu (N-hydroxy-5-(4-pyridyl)-1,3,4-thiadiazole-2-sulfonamide) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique thiadiazole structure, which contributes to its reactivity and interaction with biological targets. The compound exhibits a sulfonamide functional group, which is known for its role in enzyme inhibition. The mechanism of action primarily involves the inhibition of carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance in biological systems.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Effects : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-α levels in macrophages |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers assessed the anticancer effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with this compound at concentrations ranging from 10 to 50 µM led to significant cell death, with an observed increase in caspase-3 activity, indicating the induction of apoptosis. This case study highlights the potential of this compound as an anticancer therapeutic agent.

Detailed Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound to optimize its biological efficacy. Researchers have synthesized various analogs and evaluated their activities:

- Structural Modifications : Altering substituents on the pyridine ring has been shown to enhance antimicrobial activity while maintaining low cytotoxicity.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and bioavailability of this compound, revealing promising results for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.